molecular formula C15H25N B153479 N-cyclopentyladamantan-1-amine CAS No. 134293-29-1

N-cyclopentyladamantan-1-amine

Cat. No.: B153479
CAS No.: 134293-29-1
M. Wt: 219.37 g/mol
InChI Key: JHVOJYUPDOQKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyladamantan-1-amine is a compound that combines the unique structural features of adamantane and cyclopentanamine. Adamantane is a highly symmetrical polycyclic cage molecule known for its stability and rigidity, while cyclopentanamine is a five-membered ring containing an amine group. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantylcyclopentanamine typically involves the reaction of adamantane derivatives with cyclopentanamine. One common method is the condensation of adamantanone with cyclopentanamine in the presence of a strong base such as potassium hydroxide (KOH) and a phase transfer catalyst like 18-crown-6. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of adamantylcyclopentanamine can be scaled up using similar synthetic routes. The key steps involve the preparation of adamantanone and its subsequent reaction with cyclopentanamine. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyladamantan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyladamantan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of adamantylcyclopentanamine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target proteins, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

N-cyclopentyladamantan-1-amine can be compared with other similar compounds, such as:

    Amantadine: An antiviral and antiparkinsonian drug that contains an adamantane moiety.

    Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.

    Rimantadine: Another antiviral drug with an adamantane core.

The uniqueness of adamantylcyclopentanamine lies in its combination of the adamantane and cyclopentanamine structures, which imparts distinct chemical and biological properties compared to other adamantane-based compounds .

Properties

CAS No.

134293-29-1

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

N-cyclopentyladamantan-1-amine

InChI

InChI=1S/C15H25N/c1-2-4-14(3-1)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-14,16H,1-10H2

InChI Key

JHVOJYUPDOQKIQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

C1CCC(C1)NC23CC4CC(C2)CC(C4)C3

Synonyms

adamantylcyclopentanamine

Origin of Product

United States

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